2-{(1E,3E)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}phenol
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Overview
Description
2-[(1E,3E)-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]PHENOL is an organic compound characterized by the presence of a nitrophenyl group and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E)-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]PHENOL typically involves the condensation of 4-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazinylidene moieties.
Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to the corresponding amino derivative.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(1E,3E)-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E,3E)-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]PHENOL involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one: Shares the nitrophenyl group but differs in the presence of a pyridinyl moiety.
2-[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol: Similar structure but with a different substitution pattern.
Uniqueness
2-[(1E,3E)-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[(E,3E)-3-[(4-nitrophenyl)hydrazinylidene]prop-1-enyl]phenol |
InChI |
InChI=1S/C15H13N3O3/c19-15-6-2-1-4-12(15)5-3-11-16-17-13-7-9-14(10-8-13)18(20)21/h1-11,17,19H/b5-3+,16-11+ |
InChI Key |
MNJJYRWPISFRJZ-MKJSCSQASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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